

An In-depth Technical Guide to the Antitumor Agent Paclitaxel

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Compound of Interest		
Compound Name:	Antitumor agent-2	
Cat. No.:	B12432651	Get Quote

Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2] Its potent antitumor activity stems from its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to Paclitaxel.

Chemical Structure and Properties

Paclitaxel is a complex diterpenoid with a distinctive taxane ring system and a C-13 ester side chain, which is crucial for its biological activity.[2][5] It is a white to off-white crystalline powder that is highly lipophilic and insoluble in water.[2][5]

Table 1: Chemical and Physical Properties of Paclitaxel



Property	Value	Reference(s)
IUPAC Name	(2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate	[1]
Molecular Formula	C47H51NO14	[6]
Molecular Weight	853.9 g/mol	[6]
Appearance	White to off-white crystalline powder	[2][6]
Melting Point	Approximately 216–217 °C	[2][5]
Solubility	Insoluble in water	[2][5]
CAS Number	33069-62-4	[1]

Mechanism of Action

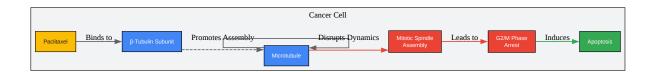
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[3] Unlike other microtubule-targeting agents that inhibit tubulin polymerization, Paclitaxel binds to the β -tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[3][7] This hyper-stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and chromosome segregation during cell division.[7][8]

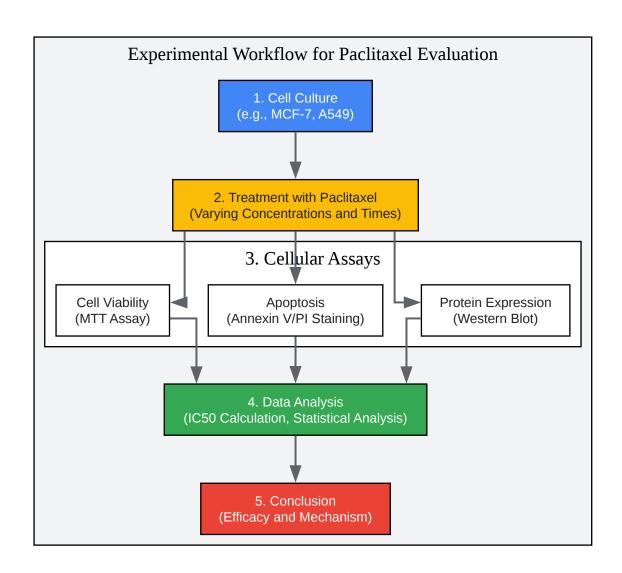
The consequences of this microtubule stabilization are:

- Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle, as they are unable to form a functional mitotic spindle.[4][7][8]
- Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of the anti-apoptotic protein Bcl-2.[3][4][7]



• Antiangiogenic Activity: Paclitaxel has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7]





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